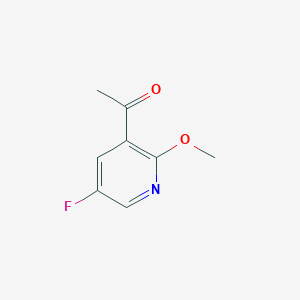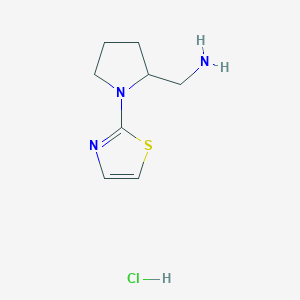![molecular formula C14H11NO3S B13966405 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- CAS No. 161600-03-9](/img/structure/B13966405.png)
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the thiazolidinedione moiety makes it a versatile scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with an appropriate aldehyde in the presence of a base, such as piperidine, in a solvent like ethanol . The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation steps in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinedione ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can improve insulin sensitivity and reduce blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its hypoglycemic effects.
Uniqueness
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinedione derivatives . The presence of the hydroxy-naphthalenyl group enhances its antioxidant properties .
Eigenschaften
CAS-Nummer |
161600-03-9 |
|---|---|
Molekularformel |
C14H11NO3S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
5-[(6-hydroxynaphthalen-2-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-9-5-8(1-2-10(9)7-11)6-12-13(17)15-14(18)19-12/h1-5,7,12,16H,6H2,(H,15,17,18) |
InChI-Schlüssel |
OQKNWSRRDIDCLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC3C(=O)NC(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
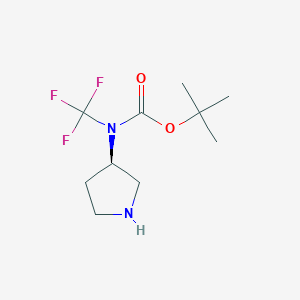
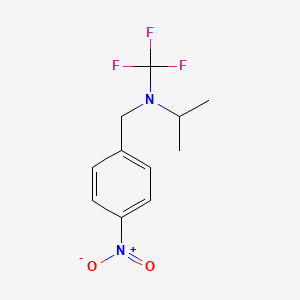

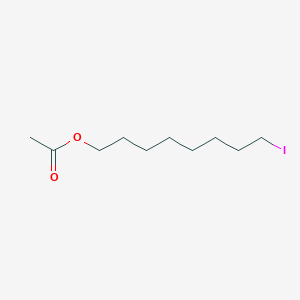
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
